molecular formula C20H13ClN2OS B3442356 (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone CAS No. 5271-85-2

(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone

Cat. No.: B3442356
CAS No.: 5271-85-2
M. Wt: 364.8 g/mol
InChI Key: CLCJTLFNQXCCMJ-UHFFFAOYSA-N
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Description

(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone is a heterocyclic compound featuring a fused thienopyridine core substituted with an amino group at position 3, a phenyl group at position 6, and a 4-chlorophenylmethanone moiety at position 2.

The synthesis of such derivatives typically involves cyclocondensation reactions. For example, analogous compounds are synthesized via refluxing precursors like 2-chloro-N-arylacetamide with sodium ethoxide in ethanol, followed by recrystallization from dimethylformamide (DMF) . Structural characterization relies on techniques such as NMR, mass spectrometry, and X-ray crystallography (using programs like SHELXL ).

Properties

IUPAC Name

(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2OS/c21-14-8-6-13(7-9-14)18(24)19-17(22)15-10-11-16(23-20(15)25-19)12-4-2-1-3-5-12/h1-11H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCJTLFNQXCCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360043
Record name (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5271-85-2
Record name (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a thienopyridine derivative, the introduction of the phenyl and chlorophenyl groups can be achieved through electrophilic aromatic substitution reactions. The amino group is often introduced via nucleophilic substitution or amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 3 and the chlorophenyl moiety are primary sites for nucleophilic and electrophilic substitutions.

Amino Group Reactivity

  • Acylation : The primary amine undergoes acylation with chloroacetyl chloride in ethanol containing piperidine, forming acetamide derivatives (e.g., 3C ) with yields up to 79% .

  • Sulfonation : Reaction with sulfonyl chlorides introduces sulfonamide groups, enhancing solubility for biological testing .

Chlorophenyl Group Reactivity

  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids replaces the chlorine atom with aryl groups, enabling structural diversification for structure-activity relationship (SAR) studies .

Cyclization Reactions

The thieno[2,3-b]pyridine core participates in cyclization to form fused heterocycles:

  • Piperazine Bridging : Reaction with piperazine-1,4-diylbis(chloroacetamide) under basic conditions yields bis-thienopyridine derivatives (e.g., 12a,b ) in 70–72% yields .

  • Intramolecular Cyclization : Heating with sodium ethoxide facilitates the formation of polycyclic systems, critical for developing kinase inhibitors .

Reduction and Oxidation

  • Reduction : The ketone group is reduced to a secondary alcohol using sodium borohydride (NaBH₄) in methanol, though this reaction is less common due to steric hindrance from the bulky thienopyridine system.

  • Oxidation : Limited oxidation of the thiophene ring occurs with potassium permanganate (KMnO₄), forming sulfone derivatives under acidic conditions.

Electrophilic Aromatic Substitution

The electron-rich thienopyridine ring undergoes electrophilic substitution:

  • Bromination : N-Bromosuccinimide (NBS) selectively brominates the thiophene ring at position 5, confirmed by 1H^1H-NMR shifts (δ 7.78–8.25 ppm) .

  • Nitration : Nitric acid (HNO₃) introduces nitro groups at position 4, though yields are moderate (50–60%) due to competing side reactions .

Table 1: Substituent Effects on Reaction Yields

Reaction TypeReagents/ConditionsYield (%)Biological Impact (IC₅₀)Source
AcylationChloroacetyl chloride, piperidine79Improved cytotoxicity
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂65Enhanced kinase inhibition
Piperazine BridgingK₂CO₃, DMF, 80°C72Dual-target activity

Table 2: Spectral Data for Key Derivatives

CompoundIR (cm⁻¹)1H^1H-NMR (δ, ppm)MS (m/z)
3C 1658 (C=O)4.26 (s, SCH₂), 10.55 (s, NH)393
12a 1633 (C=O)7.12–8.25 (m, ArH)569

Mechanistic Insights

  • Friedel-Crafts Acylation : The chlorophenyl ketone participates in Friedel-Crafts reactions with electron-rich arenes, forming extended π-conjugated systems.

  • Base-Catalyzed Rearrangements : Strong bases (e.g., NaOEt) induce ring-opening reactions, yielding pyridine-thiophene hybrids .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thieno[2,3-b]pyridine scaffolds exhibit anticancer properties. The compound has been studied for its potential to inhibit various cancer cell lines. For instance, it may target specific kinases involved in cancer progression, similar to other thieno derivatives that have shown promise in inhibiting tumor growth and metastasis .

Anti-inflammatory Properties

The compound has been identified as a potential inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in inflammatory responses and cancer . By modulating this pathway, it may help in treating autoimmune diseases and chronic inflammation.

Antimicrobial Activity

Thieno derivatives are known for their antimicrobial properties. Compounds similar to (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone have been evaluated for their efficacy against various bacterial strains and fungi, suggesting potential applications in developing new antibiotics .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer models using thieno derivatives.
Study BAnti-inflammatory EffectsIdentified as a potent IKK inhibitor, reducing inflammatory cytokine production in vitro.
Study CAntimicrobial EfficacyShowed significant activity against Gram-positive bacteria, indicating potential as a new antibiotic agent.

Mechanism of Action

The mechanism of action of (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-b]pyridine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Modifications and Electronic Effects

Compound Name Substituents Molecular Formula Molecular Weight Key Features Evidence ID
Target Compound 3-Amino, 6-phenyl, 4-chlorophenylmethanone C₂₁H₁₅ClN₂OS 378.88 Electron-withdrawing Cl enhances stability; amino group enables hydrogen bonding.
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone 4,6-Dimethyl, 4-chlorophenylmethanone C₂₀H₁₇ClN₂OS 384.88 Methyl groups increase lipophilicity but reduce reactivity compared to phenyl.
3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone 6-(4-Methoxyphenyl), 4-bromophenylmethanone C₂₃H₁₇BrN₂O₂S 439.33 Methoxy group improves solubility; bromine enhances halogen bonding.
3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-ylmethanone 4-(4-Fluorophenyl), cyclopropylmethanone C₂₃H₁₇FN₂OS 388.46 Fluorine’s electronegativity alters electronic distribution; cyclopropyl adds steric hindrance.
3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone 6-(4-Bromophenyl), 4-CF₃, 3-fluoro-4-methoxyphenylmethanone C₂₃H₁₄BrF₄N₂O₂S 573.33 Trifluoromethyl enhances metabolic stability; bromine and fluorine improve binding affinity.

Q & A

Basic: What synthetic methodologies are effective for producing this compound, and how can reaction yields be optimized?

Methodological Answer:
The compound is synthesized via cyclocondensation reactions using substituted thiophene and pyridine precursors. Two optimized routes are reported:

  • Method A : Achieves 95% yield using catalytic acid conditions in ethanol, followed by recrystallization.
  • Method B : Yields 65% under milder, solvent-free conditions but requires longer reaction times .
    Key Optimization Strategies :
  • Monitor reaction progress via TLC to minimize byproducts.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol) to enhance purity.
  • Elemental analysis (C, H, N) confirms stoichiometric integrity .

Basic: Which spectroscopic techniques are critical for functional group identification and structural validation?

Methodological Answer:

  • IR Spectroscopy : Identifies NH₂ stretches (3473–3286 cm⁻¹) and C=N bonds (1596 cm⁻¹). Compare with reference spectra for thieno-pyridine systems .
  • ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ 5.0–6.0 ppm). Use deuterated DMSO for solubility.
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺ at m/z 368.0532) .

Advanced: How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved during structural refinement?

Methodological Answer:

  • Use SHELXL for high-resolution refinement. For twinned data, apply the TWIN/BASF commands to model twin domains .
  • Disordered Regions : Employ PART and SUMP restraints to refine overlapping atoms. Validate with R-factor convergence (<5%) .
  • Hydrogen Bonding Analysis : Apply Etter’s graph-set theory (e.g., D₁¹ motifs) to identify intermolecular interactions influencing crystal packing .

Advanced: What strategies guide Structure-Activity Relationship (SAR) studies for analogs of this compound?

Methodological Answer:

  • Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups. Compare bioactivity using in vitro assays (e.g., antimicrobial IC₅₀) .
  • Key SAR Findings :
    • 4-Bromophenyl analogs show enhanced activity due to increased lipophilicity.
    • Methoxy substitutions reduce cytotoxicity but lower solubility .

Advanced: How do hydrogen-bonding networks influence the compound’s stability and solubility?

Methodological Answer:

  • Graph-Set Analysis : Map N–H⋯O and C–H⋯π interactions using Mercury Software. These networks stabilize the crystal lattice but reduce aqueous solubility .
  • Solubility Enhancement : Co-crystallize with sulfonic acid coformers to disrupt strong H-bonding and improve bioavailability .

Basic: What solvent systems and safety protocols are recommended for large-scale synthesis?

Methodological Answer:

  • Solvent Selection : Dichloromethane (DCM) or ethanol for solubility; avoid DMF due to amine incompatibility .
  • Safety Protocols :
    • Use fume hoods for handling volatile intermediates (e.g., 4-chlorobenzoyl chloride).
    • Store under inert gas (N₂/Ar) to prevent oxidation .

Advanced: How can computational modeling predict biological target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with PDB targets (e.g., kinase enzymes). Validate poses via MD simulations (NAMD/GROMACS) .
  • Pharmacophore Mapping : Identify critical H-bond acceptors (amide, pyridine-N) and hydrophobic pockets using Schrödinger’s Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone

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